molecular formula C2H6B2O3 B3258889 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane CAS No. 31083-12-2

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane

Cat. No.: B3258889
CAS No.: 31083-12-2
M. Wt: 99.69 g/mol
InChI Key: HKGNBWDTFRRQQZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane (C₂H₆B₂O₃) is a boron-containing heterocyclic compound identified in sugarcane leaf extracts via GC-MS analysis. It belongs to the trioxadiborolane family, characterized by a five-membered ring containing two boron atoms and three oxygen atoms. The compound was detected in allelopathic active fractions, where it constituted 16.19% of the peak area, suggesting its role in plant growth inhibition . Its structure includes methyl substituents at the 3- and 5-positions, contributing to its stability and reactivity as an organic acid .

Properties

IUPAC Name

3,5-dimethyl-1,2,4,3,5-trioxadiborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6B2O3/c1-3-5-4(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNBWDTFRRQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OO1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6B2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane typically involves the reaction of boron-containing precursors with organic compounds under controlled conditions. One common method includes the reaction of boronic acids with diols in the presence of a dehydrating agent to form the cyclic boronate ester . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, potentially altering their function. In chemical reactions, its boron atoms can act as Lewis acids, facilitating various catalytic processes .

Comparison with Similar Compounds

1,2,4,3,5-Trithiadiborolane Derivatives

Example : 3,5-Dialkenyl-1,2,4,3,5-trithiadiborolane

  • Structure : A five-membered ring with two boron atoms and three sulfur atoms, substituted with alkenyl groups.
  • Synthesis : Formed via hydroboration of alkynes with B₂H₆ and polysulfanes (e.g., H₂S₃), proceeding through cis-addition at the less sterically hindered carbon of the alkyne .
  • Reactivity: Reacts with secondary amines (e.g., dimethylamine) to yield sulfhydryl boranes like MeB(NMe₂)SH, highlighting its utility in organoboron chemistry .
  • Key Difference : The replacement of oxygen with sulfur in the ring enhances electrophilicity and alters reaction pathways, favoring sulfur-based bond formation over oxygen’s oxidative roles .

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Derivatives

Example : 2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : A six-membered dioxaborolane ring with methyl substituents at the 4- and 5-positions.
  • Applications : Widely used as boron carriers in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of functionalization .
  • Key Difference : The absence of a third heteroatom in the ring reduces strain compared to trioxadiborolanes, improving thermal stability for synthetic applications .

Peroxide-Containing Analogues

Example : trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane

  • Structure : A five-membered dioxolane ring with two peroxide (-O-O-) groups and methyl substituents.
  • Reactivity : Functions as an oxidant in thiocyanation reactions, leveraging peroxide bonds to transfer oxygen atoms .

Structural and Functional Comparison Table

Compound Name Formula Heteroatoms Key Substituents Synthesis Method Applications/Findings References
3,5-Dimethyl-1,2,4,3,5-trioxadiborolane C₂H₆B₂O₃ B, O Methyl (3,5-positions) Plant extraction, GC-MS isolation Allelopathic agent (IC₅₀: 1565–6298 ppm)
3,5-Dialkenyl-1,2,4,3,5-trithiadiborolane Variable B, S Alkenyl groups Hydroboration of alkynes with B₂H₆/H₂Sₙ Precursor for sulfhydryl boranes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₆H₁₁BO₂ B, O Methyl (4,5-positions) Organic synthesis (e.g., Suzuki coupling) Stable boron carrier in cross-coupling
trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane C₅H₁₀O₄ O (peroxide) Methyl (3,5-positions) Chemical oxidation Oxidant in thiocyanation reactions

Research Findings and Implications

  • Allelopathic Activity: 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane exhibits dose-dependent inhibition of Amaranthus viridis root elongation (IC₅₀: 1565 ppm in ethanol extracts), outperforming phenolic compounds in sugarcane leaf extracts .
  • Synthetic Versatility : Trithiadiborolane derivatives demonstrate regioselective reactivity with amines, enabling tailored synthesis of sulfhydryl boranes for catalysis or materials science .
  • Stability vs. Reactivity : Dioxaborolane derivatives (e.g., 4,4,5,5-tetramethyl) prioritize stability for synthetic workflows, whereas trioxadiborolanes’ labile oxygen-boron bonds favor transient biological activity .

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